![molecular formula C13H17NO5S B3382368 3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid CAS No. 327106-18-3](/img/structure/B3382368.png)
3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid
Descripción general
Descripción
“3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid” is a chemical compound that is used as a pharmaceutical intermediate . It is a part of the class of organic compounds known as phenylpropanoic acids .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H17NO5S/c15-13(16)6-3-11-1-4-12(5-2-11)20(17,18)14-7-9-19-10-8-14/h1-2,4-5H,3,6-10H2,(H,15,16) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 299.35 . The melting point of this compound is between 160-162 degrees Celsius .Aplicaciones Científicas De Investigación
Antioxidant Activity and Analytical Methods
The study of antioxidants is crucial across various scientific fields, including food engineering, medicine, and pharmacy. A critical review by Munteanu and Apetrei (2021) discusses the importance of determining antioxidant activity through various tests such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others. These assays, based on chemical reactions and spectrophotometry, are pivotal in analyzing the antioxidant capacity of complex samples. The integration of chemical methods with electrochemical methods can elucidate the mechanisms and kinetics of processes involving several antioxidants, suggesting a potential area of application for 3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid in antioxidant analysis (Munteanu & Apetrei, 2021).
Pharmacological Effects of Chlorogenic Acid
Phenolic acids, like chlorogenic acid, have been acknowledged for their various biological and pharmacological effects, including antioxidant activity, hepatoprotective, cardioprotective, and anti-inflammatory roles. The comprehensive pharmacological profile of chlorogenic acid, as reviewed by Naveed et al. (2018), highlights its therapeutic roles and suggests the potential for this compound to exhibit similar bioactive properties in medical and pharmacological research (Naveed et al., 2018).
Applications in Organic Corrosion Inhibitors
The review by Goyal et al. (2018) on organic corrosion inhibitors for industrial cleaning of metals in acidic solutions identifies the role of heteroatoms (O, S, N, and P) and π-electrons in the efficiency of these inhibitors. Given the structural characteristics of this compound, it may find application in the development of novel corrosion inhibitors, expanding the spectrum of materials protected against acidic corrosion (Goyal et al., 2018).
Degradation of Environmental Pollutants
The degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) presents an overview of the kinetics, mechanisms, and by-products involved in water treatment. Considering the functional groups and chemical behavior of this compound, it may contribute to the degradation pathways of pollutants, offering insights into environmental remediation techniques (Qutob et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)6-3-11-1-4-12(5-2-11)20(17,18)14-7-9-19-10-8-14/h1-2,4-5H,3,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDIPZLKZONRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246701 | |
| Record name | 4-(4-Morpholinylsulfonyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
327106-18-3 | |
| Record name | 4-(4-Morpholinylsulfonyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327106-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Morpholinylsulfonyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Oxabicyclo[3.3.1]non-6-en-2-one](/img/structure/B3382306.png)
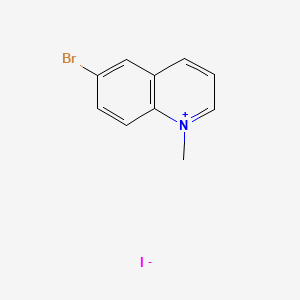
![4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3382334.png)
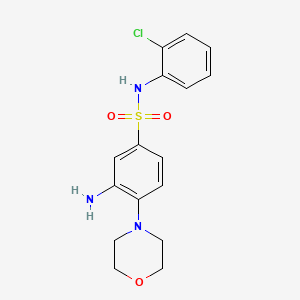
![4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382349.png)

![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B3382359.png)

![3-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382374.png)
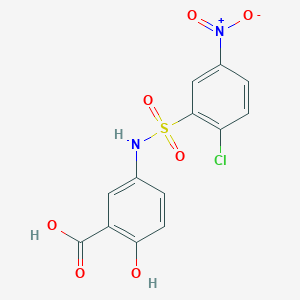
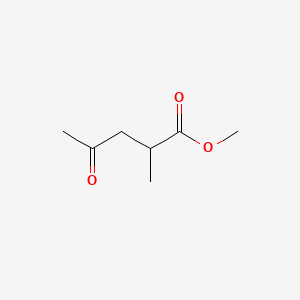
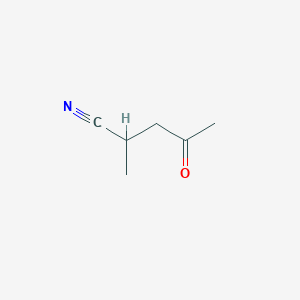
![Bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3382393.png)